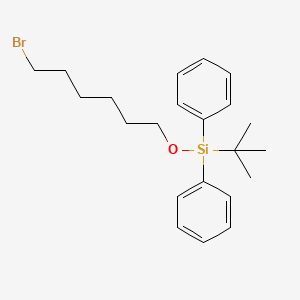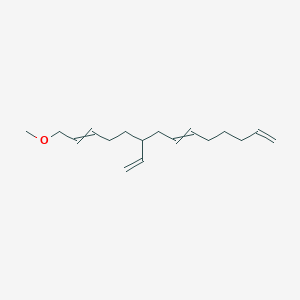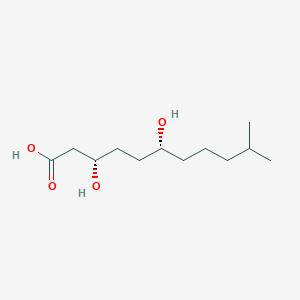
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its two hydroxyl groups and a methyl group attached to an undecanoic acid backbone, making it an interesting subject for studies in organic chemistry, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of diborane in tetrahydrofuran (THF) for the reduction of a precursor compound, followed by oxidation using potassium permanganate and cupric sulfate . The reaction conditions are carefully controlled to maintain the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, cupric sulfate, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Diborane in THF is a common reducing agent.
Substitution: Halogenating agents like thionyl chloride or amine reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the chiral centers play a crucial role in its binding affinity and specificity. The compound can modulate enzyme activity by acting as a substrate or inhibitor, thereby influencing metabolic pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(3S,6R)-6-methylpiperidine-3-carboxylate: Another chiral compound with similar stereochemistry but different functional groups.
(2S,6R)-lanthionine: A thioether-containing amino acid with structural similarities.
Uniqueness
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid is unique due to its specific combination of hydroxyl groups and a methyl group on an undecanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
163132-59-0 |
|---|---|
Molecular Formula |
C12H24O4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid |
InChI |
InChI=1S/C12H24O4/c1-9(2)4-3-5-10(13)6-7-11(14)8-12(15)16/h9-11,13-14H,3-8H2,1-2H3,(H,15,16)/t10-,11+/m1/s1 |
InChI Key |
YGSJKPPITBMSBE-MNOVXSKESA-N |
Isomeric SMILES |
CC(C)CCC[C@H](CC[C@@H](CC(=O)O)O)O |
Canonical SMILES |
CC(C)CCCC(CCC(CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate](/img/structure/B12566108.png)
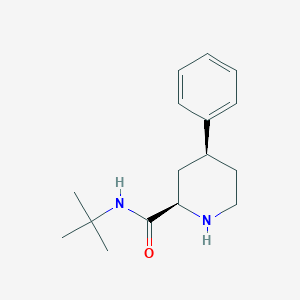
![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
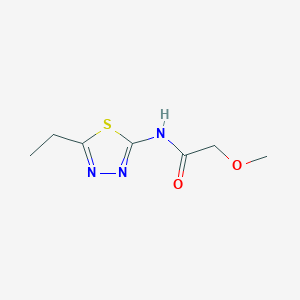
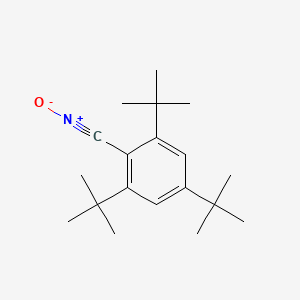
![Pyrido[2,3-B][1,4]oxazepine](/img/structure/B12566139.png)

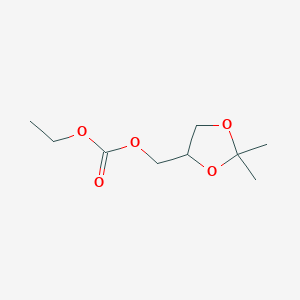
![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)

